
2-Formyl-5,5-dimethyl-1,3-dioxane
Overview
Description
2-Formyl-5,5-dimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Formyl-5,5-dimethyl-1,3-dioxane, and what experimental conditions optimize yield?
- Methodological Answer : A key route involves condensation reactions. For example, 2-formyl derivatives of 5,5-dimethyl-1,3-dioxane can be synthesized via acid-catalyzed condensation of aldehyde precursors with diols. In one protocol, 2-formyl-5,5-dimethyl-1,3-cyclohexanedione (a structurally related compound) was condensed with 4-fluorophenylhydrazine under acidic conditions to form heterocyclic products . Critical parameters include:
- Catalyst choice : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Reactions often require reflux (e.g., 130°C for 14 hours in DMF) to achieve high yields .
Q. How can NMR spectroscopy confirm the structure of this compound, and what characteristic signals are expected?
- Methodological Answer : NMR analysis focuses on substituent-induced chemical shifts. For 5,5-dimethyl-1,3-dioxane derivatives:
- ¹H NMR : The formyl proton (-CHO) appears as a singlet near δ 9.8–10.2 ppm. Axial protons on the dioxane ring resonate at δ 3.5–4.5 ppm, while equatorial protons are upfield (δ 1.5–2.5 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 190–200 ppm. The geminal dimethyl groups on the dioxane ring show signals at δ 20–25 ppm .
- Example Data :
Substituent | α-Effect (ppm) | β-Effect (ppm) |
---|---|---|
5,5-dimethyl-1,3-dioxane | -3.76 | -10.39 |
Table 1: Substituent effects on chemical shifts in NMR |
Q. What are the key stability considerations for this compound under varying pH and temperature?
- Methodological Answer : Stability studies should assess:
- Thermal degradation : Monitor decomposition via TGA or DSC; the compound is stable up to ~150°C but may degrade at higher temperatures.
- pH sensitivity : Acidic conditions (pH < 3) hydrolyze the dioxane ring, while basic conditions (pH > 10) may deprotonate the formyl group.
- Storage : Store in inert atmospheres (N₂/Ar) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its reactivity in nucleophilic additions?
- Methodological Answer : The chair conformation of the dioxane ring dictates reactivity. Computational studies (e.g., DFT or HyperChem) reveal that:
- Axial vs. equatorial substituents : The formyl group in the axial position faces steric hindrance from the geminal dimethyl groups, reducing nucleophilic attack efficiency.
- Reactivity modulation : Substituents like bromine (e.g., 5,5-bis(bromomethyl) derivatives) alter ring puckering, enhancing electrophilicity at the formyl carbon .
Q. What strategies resolve contradictions in spectral data for 5,5-dimethyl-1,3-dioxane derivatives?
- Methodological Answer : Discrepancies in NMR/IR data arise from solvent effects or conformational dynamics. Mitigation strategies include:
- Cross-validation : Compare experimental data with computational predictions (e.g., IR spectra simulated via Gaussian software).
- Variable-temperature NMR : Resolves overlapping signals by freezing conformational interconversions at low temperatures.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. How can structural modifications enhance the biological activity of this compound derivatives?
- Methodological Answer : Rational design strategies include:
- Electron-withdrawing groups : Introduce halogens (e.g., Cl, Br) to increase electrophilicity, improving binding to biological targets.
- Heterocyclic fusion : Condensation with hydrazines or amines generates pyrazole or indazole derivatives with enhanced antimicrobial or anticancer activity .
- Example : Condensation with 4-fluorophenylhydrazine yielded a tetrahydroindazole derivative with improved bioactivity .
Q. Data Contradiction Analysis
Q. Why do NMR chemical shifts for 5,5-dimethyl-1,3-dioxane derivatives vary across studies, and how can these discrepancies be addressed?
- Methodological Answer : Variations arise from:
- Solvent effects : Polar solvents (e.g., DMSO-d₆) deshield protons, shifting signals downfield.
- Conformational equilibria : Rapid ring puckering at room temperature averages axial and equatorial proton environments.
- Resolution : Use low-temperature NMR (-40°C) or deuterated solvents with minimal polarity (e.g., CDCl₃) .
Q. Applications in Medicinal Chemistry
Q. What methodologies evaluate the toxicity and environmental impact of this compound derivatives?
- Methodological Answer :
- In vitro assays : Use cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays.
- Ecotoxicology : Measure LC₅₀ values in aquatic organisms (e.g., Daphnia magna) for environmental risk assessment.
- Odor thresholds : Gas chromatography-olfactometry identifies compounds with low odor thresholds (e.g., ~10 ng/L for 2-ethyl-5,5-dimethyl-1,3-dioxane) .
Properties
CAS No. |
61856-42-6 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5,5-dimethyl-1,3-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-7(2)4-9-6(3-8)10-5-7/h3,6H,4-5H2,1-2H3 |
InChI Key |
MOIRUADWXSWMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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